E-2-Methyl-5-(fur-3-yl)-pent-2-enal
Description
E-2-Methyl-5-(fur-3-yl)-pent-2-enal is an α,β-unsaturated aldehyde characterized by a conjugated double bond (E-configuration), a methyl substituent at the C2 position, and a furan-3-yl group at the C5 position. This compound belongs to a class of aldehydes with unsaturated carbon chains and aromatic/heterocyclic substituents, which are of interest in flavor chemistry, pharmaceuticals, and organic synthesis.
The methyl group at C2 may influence steric hindrance and regioselectivity in reactions. Synthetically, such compounds are likely prepared via olefination (e.g., Wittig or Horner-Wadsworth-Emmons reactions) followed by oxidation, as demonstrated for similar phenyl-substituted analogs .
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
164.2 g/mol |
IUPAC Name |
(E)-5-(furan-3-yl)-2-methylpent-2-enal |
InChI |
InChI=1S/C10H12O2/c1-9(7-11)3-2-4-10-5-6-12-8-10/h3,5-8H,2,4H2,1H3/b9-3+ |
InChI Key |
VOONDAZISKQGNR-YCRREMRBSA-N |
SMILES |
CC(=CCCC1=COC=C1)C=O |
Isomeric SMILES |
C/C(=C\CCC1=COC=C1)/C=O |
Canonical SMILES |
CC(=CCCC1=COC=C1)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares E-2-methyl-5-(fur-3-yl)-pent-2-enal with key analogs:
Research Findings and Implications
- Flavor and Fragrance: (E)-Pent-2-enal’s role as a flavor marker in olive oils underscores the importance of aldehydes in sensory science. The target compound’s furan moiety may contribute roasted or caramel-like notes, expanding its use in flavor engineering .
- Pharmaceutical Potential: Furan derivatives in recent patents exhibit bioactivity against viral and bacterial targets. The target compound’s structure aligns with these trends, suggesting utility in drug discovery pipelines .
- Steric and Electronic Effects: Comparative analysis of phenyl vs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
